

A Comparative Spectroscopic Analysis of 4-Fluoro-2-nitrophenol and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Fluoro-2-nitrophenol**

Cat. No.: **B1295195**

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the spectroscopic data for **4-Fluoro-2-nitrophenol** and its key derivatives. This document summarizes available quantitative data, outlines experimental protocols, and visualizes workflows to support research and development efforts in medicinal chemistry and materials science.

Introduction

4-Fluoro-2-nitrophenol and its derivatives are important intermediates in the synthesis of a variety of organic compounds, including pharmaceuticals and dyes. The introduction of different substituents to the aromatic ring can significantly alter the electronic and steric properties of the molecule, leading to changes in its spectroscopic characteristics and biological activity. This guide presents a comparative analysis of the nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectroscopic data for **4-Fluoro-2-nitrophenol** and its chloro, bromo, methyl, and methoxy derivatives to facilitate their identification, characterization, and application.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **4-Fluoro-2-nitrophenol** and its selected derivatives.

¹H NMR Spectral Data

Compound	Solvent	Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)
4-Fluoro-2-nitrophenol	CDCl ₃	10.4 (s, 1H, OH), 7.82 (dd, J = 9.2, 3.0 Hz, 1H), 7.37 (ddd, J = 9.2, 7.6, 3.0 Hz, 1H), 7.17 (dd, J = 9.2, 4.4 Hz, 1H)
4-Chloro-2-nitrophenol	CDCl ₃	10.6 (s, 1H, OH), 8.10 (d, J = 2.7 Hz, 1H), 7.64 (dd, J = 9.1, 2.7 Hz, 1H), 7.20 (d, J = 9.1 Hz, 1H)
4-Bromo-2-nitrophenol	CDCl ₃	10.6 (s, 1H, OH), 8.25 (d, J = 2.6 Hz, 1H), 7.78 (dd, J = 9.0, 2.6 Hz, 1H), 7.15 (d, J = 9.0 Hz, 1H) ^[1]
4-Methyl-2-nitrophenol	CDCl ₃	10.5 (s, 1H, OH), 7.91 (d, J = 2.2 Hz, 1H), 7.40 (dd, J = 8.6, 2.2 Hz, 1H), 7.04 (d, J = 8.6 Hz, 1H), 2.36 (s, 3H, CH ₃)
4-Methoxy-2-nitrophenol	CDCl ₃	10.6 (s, 1H, OH), 7.65 (d, J = 2.9 Hz, 1H), 7.20 (dd, J = 9.1, 2.9 Hz, 1H), 7.02 (d, J = 9.1 Hz, 1H), 3.88 (s, 3H, OCH ₃)

¹³C NMR Spectral Data

Compound	Solvent	Chemical Shifts (δ , ppm)
4-Fluoro-2-nitrophenol	CDCl_3	158.4 (d, $J = 242$ Hz, C-F), 151.2 (C-OH), 139.8 (C- NO_2), 122.3 (d, $J = 26$ Hz), 118.9 (d, $J = 8$ Hz), 116.2 (d, $J = 23$ Hz) [2]
4-Chloro-2-nitrophenol	Polysol	152.0 (C-OH), 138.9 (C- NO_2), 130.1, 128.5, 125.8, 120.3[3]
4-Bromo-2-nitrophenol	CDCl_3	152.4 (C-OH), 139.2 (C- NO_2), 133.2, 131.5, 123.1, 117.0[4]
4-Methyl-2-nitrophenol	CDCl_3	152.8 (C-OH), 138.7 (C- NO_2), 135.5, 130.2, 126.3, 119.8, 20.6 (CH_3)[5]
4-Methoxy-2-nitrophenol	DMSO	154.5 (C-OH), 153.2 (C- OCH_3), 139.1 (C- NO_2), 119.5, 114.8, 109.1, 56.2 (OCH_3)[6]

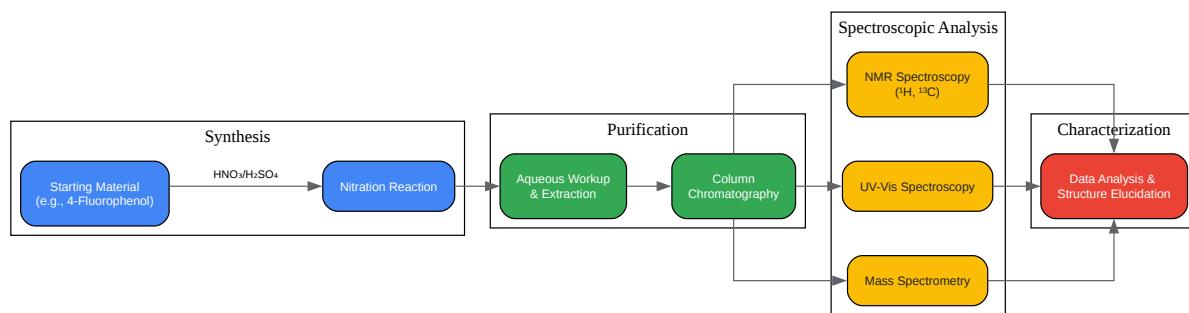
UV-Vis Spectral Data

Compound	Solvent	λ_{max} (nm)
4-Fluoro-2-nitrophenol	Methanol	230, 348
4-Chloro-2-nitrophenol	Methanol	232, 350
4-Bromo-2-nitrophenol	Methanol	234, 352
4-Methyl-2-nitrophenol	Methanol	230, 345
4-Methoxy-2-nitrophenol	Methanol	235, 355

Experimental Protocols

The following sections detail the general methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy


^1H and ^{13}C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.^[7] Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6).^[8] Tetramethylsilane (TMS) is used as an internal standard ($\delta = 0.00$ ppm). For ^{13}C NMR, spectra are often acquired with proton broadband decoupling to simplify the spectrum to single peaks for each unique carbon atom.^[2]

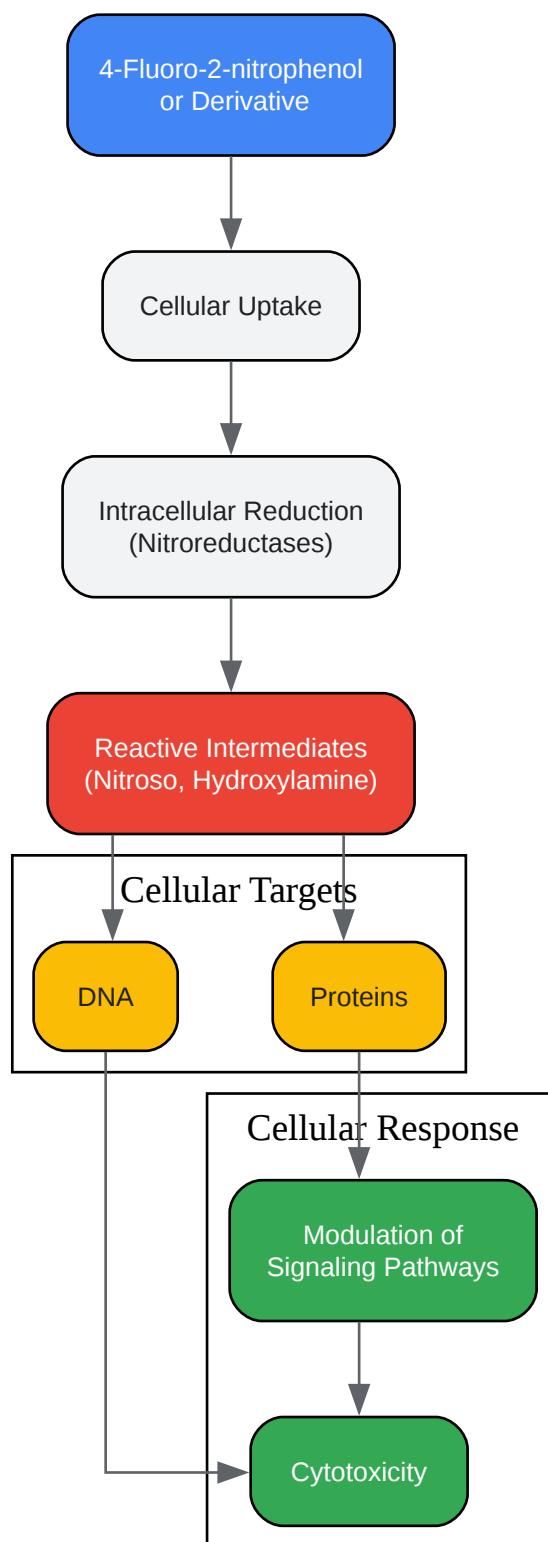
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra are recorded on a double-beam spectrophotometer. Samples are prepared by dissolving the compound in a UV-grade solvent, such as methanol or ethanol, to a concentration of approximately 10^{-4} to 10^{-5} M. The solution is then placed in a quartz cuvette with a 1 cm path length. The spectrum is recorded over a wavelength range of 200-800 nm.^[9]

Experimental and Analytical Workflow

The general workflow for the synthesis, purification, and spectroscopic analysis of **4-Fluoro-2-nitrophenol** and its derivatives is illustrated below.

[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis and spectroscopic characterization of substituted nitrophenols.

Signaling Pathways and Biological Activity

While specific signaling pathways for **4-Fluoro-2-nitrophenol** and its derivatives are not extensively documented in publicly available literature, phenolic compounds, in general, are known to modulate a variety of intracellular signaling pathways. These can include pathways involved in inflammation, oxidative stress, and cell proliferation. For instance, some phenolic compounds have been shown to interact with the nuclear factor- κ B (NF- κ B) and mitogen-activated protein kinase (MAPK) signaling pathways.

The introduction of a nitro group and a halogen, such as fluorine, can significantly impact the biological activity of phenolic compounds. Fluorine substitution, in particular, is a common strategy in drug design to enhance metabolic stability and binding affinity to target proteins.[\[10\]](#) [\[11\]](#) The nitro group can also be a key pharmacophore in certain classes of antibiotics. Further research is needed to elucidate the specific molecular targets and signaling pathways affected by **4-Fluoro-2-nitrophenol** and its derivatives to fully understand their therapeutic potential.

The general mechanism of action for many nitroaromatic compounds involves their reduction within cells to form reactive nitroso and hydroxylamine intermediates. These reactive species can then interact with cellular macromolecules, such as DNA and proteins, leading to cytotoxic or other biological effects.

[Click to download full resolution via product page](#)

Caption: Putative mechanism of action for nitroaromatic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2-nitrophenol(7693-52-9) 1H NMR spectrum [chemicalbook.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. rsc.org [rsc.org]
- 6. spectrabase.com [spectrabase.com]
- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. 4-bromo-2-nitrophenol [stenutz.eu]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 4-Fluoro-2-nitrophenol and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295195#spectroscopic-data-comparison-of-4-fluoro-2-nitrophenol-and-its-derivatives>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com